molecular formula C24H23ClN4OS B2529288 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433326-04-6

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2529288
CAS No.: 433326-04-6
M. Wt: 450.99
InChI Key: NQFAMKQSNXMWFM-UHFFFAOYSA-N
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Description

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H23ClN4OS and its molecular weight is 450.99. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Effects and Mechanisms

  • Compounds structurally related to 1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine have been investigated for their anti-inflammatory and CNS depressant properties. For instance, derivatives of alkylpiperazine esters, including those with chlorophenyl groups, have shown potential in preventing edema formation, demonstrating antinociceptive effects on inflamed tissues, and possessing antipyretic effects in experimental models. These findings suggest a broad spectrum of pharmacological activities that could be explored in compounds with similar structures (Marazzi-Uberti et al., 1966).

Synthesis and Chemical Properties

  • The synthesis of novel compounds with piperazine and thieno[2,3-d]pyrimidin rings, similar to the chemical structure , involves various chemical reactions and intermediates that provide insights into synthetic strategies that could be applied to related compounds. These synthetic approaches include nucleophilic substitution reactions, cyclization, and modifications at different positions of the core structure to yield compounds with potential biological activities (Abu‐Hashem et al., 2020).

Potential Therapeutic Applications

  • Derivatives of piperazine and pyrimidine have been evaluated for their antimicrobial activities against various microorganisms. The synthesis and evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, for example, demonstrate the antimicrobial potential of such compounds. This highlights the possibility of exploring similar compounds for antimicrobial properties, which could lead to the development of new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Research

  • Piperazine derivatives fused with pyrido[1,2-a]pyrimidin-4-one have been synthesized and assessed for their antiproliferative activity against human cancer cell lines. This research area is of particular interest as it opens up avenues for the development of novel anticancer agents. The evaluation of such compounds in various cancer models can provide insights into their efficacy and mechanisms of action in cancer treatment (Mallesha et al., 2012).

Future Directions

Thieno[2,3-d]pyrimidines, including this compound, are of great interest due to their potential therapeutic applications. Future research may focus on exploring these therapeutic potentials, optimizing synthesis methods, and investigating the compound’s interactions with biological targets .

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c25-19-6-8-20(9-7-19)30-15-14-28-10-12-29(13-11-28)23-22-21(18-4-2-1-3-5-18)16-31-24(22)27-17-26-23/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAMKQSNXMWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.